molecular formula C14H24N2 B5874867 N'-ethyl-N,N-dimethyl-N'-(2-phenylethyl)ethane-1,2-diamine

N'-ethyl-N,N-dimethyl-N'-(2-phenylethyl)ethane-1,2-diamine

Cat. No.: B5874867
M. Wt: 220.35 g/mol
InChI Key: OPIQEDKCLGXFFG-UHFFFAOYSA-N
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Description

N’-ethyl-N,N-dimethyl-N’-(2-phenylethyl)ethane-1,2-diamine is an organic compound with the molecular formula C12H20N2. This compound is characterized by the presence of two amine groups, one of which is substituted with an ethyl group and the other with a 2-phenylethyl group. It is a colorless liquid with a distinctive amine odor and is soluble in water and organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-ethyl-N,N-dimethyl-N’-(2-phenylethyl)ethane-1,2-diamine typically involves the reaction of N,N-dimethylethylenediamine with ethyl bromide and 2-phenylethyl bromide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen bromide formed during the reaction. The reaction mixture is then heated under reflux conditions to ensure complete reaction. The product is purified by distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of N’-ethyl-N,N-dimethyl-N’-(2-phenylethyl)ethane-1,2-diamine involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated purification systems ensures efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

N’-ethyl-N,N-dimethyl-N’-(2-phenylethyl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding amine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into secondary or primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions where the amine groups are replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.

    Substitution: Alkyl halides, acyl chlorides; reactions are performed in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Amine oxides

    Reduction: Secondary or primary amines

    Substitution: Various substituted amines depending on the reagents used

Scientific Research Applications

N’-ethyl-N,N-dimethyl-N’-(2-phenylethyl)ethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes that are studied for their catalytic properties.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers and as an intermediate in the synthesis of surfactants and other specialty chemicals.

Mechanism of Action

The mechanism of action of N’-ethyl-N,N-dimethyl-N’-(2-phenylethyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes, influencing reaction pathways and product formation. The specific molecular targets and pathways involved depend on the context of its application, such as in catalysis or biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Ethylenediamine: A simpler diamine with two primary amine groups, used widely in chemical synthesis and coordination chemistry.

    N,N-dimethylethylenediamine: Similar structure but lacks the ethyl and phenylethyl substitutions, used as a ligand and in the synthesis of other compounds.

    N,N,N’,N’-tetramethylethylenediamine: A fully substituted diamine with four methyl groups, used as a ligand and in polymerization reactions.

Uniqueness

N’-ethyl-N,N-dimethyl-N’-(2-phenylethyl)ethane-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the ethyl and phenylethyl groups enhances its solubility in organic solvents and its ability to form stable coordination complexes with metal ions. This makes it particularly valuable in applications requiring specific ligand properties and reactivity.

Properties

IUPAC Name

N'-ethyl-N,N-dimethyl-N'-(2-phenylethyl)ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2/c1-4-16(13-12-15(2)3)11-10-14-8-6-5-7-9-14/h5-9H,4,10-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPIQEDKCLGXFFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC1=CC=CC=C1)CCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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